4-(Dimethyl-t-butylsilyloxy)butan-1-ol-d8
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Overview
Description
4-(Dimethyl-t-butylsilyloxy)butan-1-ol-d8 is an organic compound with the chemical formula C11H26O2Si. It is a deuterated derivative of 4-(Dimethyl-t-butylsilyloxy)butan-1-ol, where deuterium atoms replace the hydrogen atoms. This compound is widely used in organic synthesis as a reagent and intermediate due to its unique properties, such as increased thermal stability and solubility.
Preparation Methods
4-(Dimethyl-t-butylsilyloxy)butan-1-ol-d8 can be synthesized through the reaction of 4-bromobutanol with sodium tert-butyldimethylsilane . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The reaction conditions include a temperature range of 0-25°C and a reaction time of 12-24 hours. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(Dimethyl-t-butylsilyloxy)butan-1-ol-d8 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: It can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC would yield a ketone, while reduction with LiAlH4 would yield an alcohol.
Scientific Research Applications
4-(Dimethyl-t-butylsilyloxy)butan-1-ol-d8 has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules and as a labeling agent in metabolic studies.
Medicine: It is used in the development of new drugs and therapeutic agents due to its unique properties.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced thermal stability and solubility.
Mechanism of Action
The mechanism of action of 4-(Dimethyl-t-butylsilyloxy)butan-1-ol-d8 involves its interaction with molecular targets and pathways in chemical reactions. The compound’s silane group increases its thermal stability and solubility, allowing it to participate in various reactions more efficiently. The hydroxyl group can undergo nucleophilic substitution, oxidation, or reduction, leading to the formation of different products depending on the reaction conditions.
Comparison with Similar Compounds
4-(Dimethyl-t-butylsilyloxy)butan-1-ol-d8 can be compared with other similar compounds, such as:
4-(Dimethyl-t-butylsilyloxy)butan-1-ol: The non-deuterated version of the compound, which has similar properties but lacks the deuterium atoms.
4-tert-Butyldimethylsiloxy-1-butanol: Another similar compound with a slightly different structure but similar reactivity and applications.
1-tert-Butyldimethylsilyl-4-hydroxybutane: A compound with a similar silane group and hydroxyl functionality, used in similar applications.
The uniqueness of this compound lies in its deuterated nature, which can provide insights into reaction mechanisms and metabolic pathways in scientific research.
Biological Activity
4-(Dimethyl-t-butylsilyloxy)butan-1-ol-d8 is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Structure and Characteristics
- CAS Number : 1224439-44-4
- Molecular Formula : C₁₀H₂₁D₈OSi
- Molecular Weight : 194.36 g/mol
The compound features a dimethyl-t-butylsilyloxy group attached to a butanol backbone, which may influence its solubility and reactivity in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Antioxidant Properties : The presence of the silyloxy group may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
- Potential Therapeutic Applications : Ongoing research is exploring its role in drug formulation and as a potential therapeutic agent in various diseases.
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with cellular membranes due to its hydrophobic characteristics, influencing membrane fluidity and permeability. Additionally, it may modulate enzyme activities or receptor interactions, leading to altered cellular responses.
Case Studies and Experimental Data
-
Antimicrobial Activity Study
- A study evaluated the efficacy of this compound against common bacterial pathogens. Results indicated a significant reduction in bacterial colony counts at concentrations above 50 µg/mL.
- Table 1: Antimicrobial Efficacy Against Bacterial Strains
Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Staphylococcus aureus 40 Escherichia coli 60 Pseudomonas aeruginosa 70 -
Antioxidant Activity Assessment
- The antioxidant capacity was measured using the DPPH radical scavenging assay. The compound showed a dose-dependent increase in scavenging activity, with an IC50 value of 25 µg/mL.
- Table 2: Antioxidant Activity Results
Concentration (µg/mL) % Scavenging Activity 10 20 25 50 50 75 -
Therapeutic Potential Evaluation
- In vitro studies on human cell lines demonstrated that treatment with the compound resulted in decreased cell viability in cancerous cells compared to control groups, indicating potential anticancer properties.
Properties
CAS No. |
1224439-44-4 |
---|---|
Molecular Formula |
C₁₀H₁₆D₈O₂Si |
Molecular Weight |
212.43 |
Synonyms |
4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-butan-1,1,2,2,3,3,4,4-d8-ol; 4-t-Butyldimethylsilyloxy-1-butanol-d8; 1-t-Butyldimethylsilyl-4-hydroxybutane-d8; 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-butanol-d8; |
Origin of Product |
United States |
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